Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloronicotinic acid methyl ester in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace substituents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing existing substituents.
Scientific Research Applications
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazole-fused heterocycle with different biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antimicrobial and antiviral properties.
Uniqueness
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its solubility, reactivity, and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its anticancer properties and other pharmacological effects.
Structural Characteristics
Molecular Formula: C₈H₇N₃O₂
Molecular Weight: 177.15 g/mol
SMILES Notation: CC1=NN=C2N1C=CC(=C2)C(=O)O
InChI Key: USTDMISXTWJATE-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate hydrazines with pyridine derivatives under controlled conditions. The method often employs various reagents to facilitate the formation of the triazole ring and subsequent carboxylation.
Antitumor Activity
A significant area of research has focused on the anticancer properties of derivatives of [1,2,4]triazolo[4,3-a]pyridine compounds. For instance, a related study evaluated several triazolo derivatives for their c-Met kinase inhibition and antitumor activity against gastric cancer cell lines (SNU5) and other tumor xenografts. Among these compounds, some exhibited selective inhibition of c-Met kinase, which is implicated in various cancers due to its role in promoting cell proliferation and survival.
Compound | c-Met Inhibition IC₅₀ (µM) | Selectivity | Tumor Cell Line |
---|---|---|---|
4d | 0.5 | High | SNU5 |
SGX-523 | 1.0 | Moderate | MKN-45 |
This table summarizes findings from studies indicating that certain derivatives can effectively inhibit c-Met activity while exhibiting limited effects on other kinases, highlighting their potential as targeted cancer therapies .
Other Pharmacological Effects
In addition to anticancer effects, compounds in this class have been investigated for their broader pharmacological profiles. For example:
- Antiviral Activity: Some derivatives have shown promise in inhibiting viral polymerases, which could be relevant for treating viral infections.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties that warrant further investigation.
Case Study 1: In Vivo Efficacy
A study involving a xenograft model demonstrated that a derivative of this compound significantly reduced tumor growth in mice implanted with human gastric cancer cells. The compound was administered at varying doses over several weeks, with results indicating a dose-dependent reduction in tumor size compared to controls.
Case Study 2: Mechanistic Insights
Research has also delved into the mechanisms underlying the biological activity of these compounds. For instance, a detailed analysis indicated that the triazole ring structure plays a crucial role in binding to specific targets within cancer cells, thereby inhibiting pathways that promote tumor growth.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-11-8-5-7(9(13)14-2)3-4-12(6)8/h3-5H,1-2H3 |
InChI Key |
ROMNEKZRLLYAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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